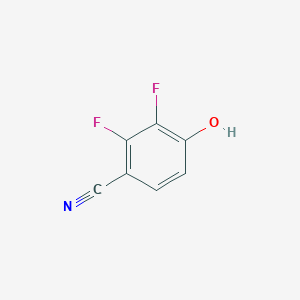

2,3-Difluoro-4-hydroxybenzonitrile

Overview

Description

2,3-Difluoro-4-hydroxybenzonitrile is a chemical compound with the molecular formula C7H3F2NO. It is a white crystalline solid that is widely used in various fields, including medical, environmental, and industrial research. The compound is known for its unique chemical properties, which make it a valuable intermediate in the synthesis of various organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,3-Difluoro-4-hydroxybenzonitrile typically involves the reaction of 2,3-difluorophenol with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure high yield and purity of the product . Another method involves the use of hydroxylamine hydrochloride and benzaldehyde, which is a green synthesis approach that eliminates the need for metal salt catalysts .

Industrial Production Methods

Industrial production of this compound often employs large-scale chemical reactors where the reactants are mixed and heated under specific conditions. The use of ionic liquids as recycling agents has been explored to make the process more environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-4-hydroxybenzonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions .

Major Products Formed

The major products formed from these reactions include fluorinated quinones, amines, and various substituted benzonitriles, which are valuable intermediates in organic synthesis .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C7H3F2NO

- Molecular Weight : 155.10 g/mol

- Appearance : White crystalline solid

- Solubility : Soluble in various organic solvents

The unique fluorinated structure of DFHBN enhances its lipophilicity and biological activity, making it a promising candidate for pharmaceutical applications.

Chemistry

DFHBN serves as an important intermediate in the synthesis of various organic compounds, particularly in:

- Pharmaceuticals : Used in the development of new drugs due to its ability to modify biological activity through structural changes.

- Agrochemicals : Acts as a precursor in synthesizing pesticides and herbicides.

Biology

In biological research, DFHBN is utilized for:

- Enzyme Inhibition Studies : It has been shown to inhibit specific enzymes, which is crucial for understanding biochemical pathways and developing therapeutic agents.

- Protein-Ligand Interactions : The compound's interactions with proteins can provide insights into drug design and molecular biology.

Industrial Applications

DFHBN is also used in:

- Dyes and Pigments Production : Its chemical properties allow it to be used as a raw material for synthesizing various dyes.

- Chemical Manufacturing : Employed in the production of other industrial chemicals due to its reactivity and stability.

Synthetic Routes

The synthesis of DFHBN typically involves:

- Starting Materials : 2,3-difluorophenol and cyanogen bromide.

- Reaction Conditions : Conducted in the presence of bases like sodium hydroxide under controlled conditions to maximize yield and purity.

Preparation Methods

| Method | Description |

|---|---|

| Chemical Synthesis | Reaction of 2,3-difluorophenol with cyanogen bromide |

| Industrial Production | Utilizes large-scale reactors with possible use of ionic liquids for environmental sustainability |

Chemical Reactions

DFHBN can undergo various chemical transformations:

- Oxidation : Converts to corresponding quinones.

- Reduction : The nitrile group can be reduced to an amine group.

- Substitution Reactions : The hydroxyl group can be substituted with other functional groups like halogens or alkyl groups.

Case Studies

Several studies have explored the applications of DFHBN:

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties, suggesting potential applications for DFHBN in developing new antibiotics.

- Cancer Research : Investigations into enzyme inhibitors derived from DFHBN have shown promise in inhibiting cancer cell proliferation, highlighting its potential in oncology.

- Environmental Chemistry : The compound's role as an intermediate in synthesizing environmentally friendly agrochemicals has been documented, showcasing its utility in sustainable practices.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-4-hydroxybenzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. Its fluorinated structure allows it to form strong interactions with target proteins, making it a potent inhibitor in biochemical assays .

Comparison with Similar Compounds

Similar Compounds

2,6-Difluoro-4-hydroxybenzonitrile: Similar in structure but differs in the position of the fluorine atoms.

3,5-Difluoro-4-hydroxybenzonitrile: Another similar compound with different fluorine atom positions.

Uniqueness

2,3-Difluoro-4-hydroxybenzonitrile is unique due to its specific fluorine atom positions, which confer distinct chemical properties and reactivity compared to other fluorinated benzonitriles. This uniqueness makes it a valuable compound in various research and industrial applications .

Biological Activity

2,3-Difluoro-4-hydroxybenzonitrile (DFHBN), with the molecular formula C₇H₃F₂NO and a molecular weight of 155.10 g/mol, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: C₇H₃F₂NO

- Molecular Weight: 155.10 g/mol

- Appearance: White to cream or pale pink powder

- Melting Point: 146-151 °C

The compound features a hydroxyl group (-OH) and a cyano group (-CN) on a difluorinated benzene ring, which contributes to its unique chemical reactivity and biological activity.

Antimicrobial Properties

DFHBN has been investigated for its antimicrobial properties . Studies indicate that compounds with similar structures exhibit significant antibacterial and antifungal activities. The presence of fluorine atoms is believed to enhance the lipophilicity and membrane permeability of the molecule, facilitating its interaction with microbial targets .

Anticancer Potential

Research has also focused on the anticancer potential of DFHBN. It has been shown to interact with various cellular pathways involved in cancer progression. For instance, compounds that activate the FFA4/GPR120 receptor have demonstrated anti-inflammatory effects that can be beneficial in cancer therapy . The modulation of this receptor by DFHBN could lead to reduced tumor growth and improved metabolic profiles in cancer patients.

The biological activity of DFHBN can be attributed to several mechanisms:

- Receptor Modulation: DFHBN acts as an agonist for the FFA4 receptor, which is involved in metabolic regulation and inflammation. Activation of this receptor leads to increased insulin secretion and may play a role in adipogenesis .

- Cell Proliferation Inhibition: Studies suggest that DFHBN may inhibit cell proliferation in certain cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms .

Case Studies

-

FFA4/GPR120 Agonistic Activity:

A study highlighted the role of DFHBN as an agonist for the FFA4 receptor, which is implicated in metabolic diseases and inflammation. The findings suggest that DFHBN could be beneficial in treating conditions associated with obesity and diabetes due to its ability to enhance insulin secretion . -

Antimicrobial Efficacy:

In vitro tests demonstrated that DFHBN exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was comparable to standard antibiotics, indicating its potential as a novel antimicrobial agent.

Comparative Analysis

| Property | This compound | Similar Compounds |

|---|---|---|

| Molecular Formula | C₇H₃F₂NO | C₈H₅ClN (Chlorobenzonitrile) |

| Melting Point | 146-151 °C | 100-105 °C (Chlorobenzonitrile) |

| Antimicrobial Activity | Yes | Yes |

| Anticancer Activity | Yes | Limited |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 2,3-Difluoro-4-hydroxybenzonitrile?

The synthesis of this compound (CAS 126162-38-7) likely involves halogenation and hydroxylation steps. A plausible route includes:

- Fluorination : Electrophilic aromatic substitution using fluorinating agents (e.g., Selectfluor) on a precursor like 4-hydroxybenzonitrile.

- Cyanide Retention : Ensuring the nitrile group remains intact during fluorination by optimizing reaction conditions (e.g., low temperature, inert atmosphere).

- Purification : Column chromatography or recrystallization to isolate the final product. Similar methodologies for halogenated benzonitriles are described in substitution reactions using sodium hydroxide or potassium fluoride .

Q. How is this compound characterized analytically?

Key characterization methods include:

- NMR Spectroscopy : NMR to confirm fluorine positions and NMR for hydroxyl and aromatic proton assignments.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (155.10 g/mol) and fragmentation patterns .

- HPLC : Purity assessment using reverse-phase columns with UV detection at 254 nm.

- X-ray Crystallography : If single crystals are obtainable, structural confirmation via diffraction studies.

Q. What are the solubility and stability profiles of this compound under varying conditions?

Preliminary data suggest:

- Solubility : Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited in water.

- Stability : Susceptible to hydrolysis of the nitrile group under strongly acidic/basic conditions. Stability studies should include pH-dependent degradation assays and storage recommendations (e.g., inert gas, -20°C) .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

Yield optimization strategies involve:

- Reagent Stoichiometry : Fine-tuning fluorinating agent ratios to minimize side reactions.

- Catalyst Screening : Testing palladium or copper catalysts for selective fluorination.

- In-situ Monitoring : Using TLC or inline IR spectroscopy to track reaction progress. Contradictions in yield reports (e.g., from similar compounds) may arise from differing purification methods, necessitating reproducibility protocols .

Q. How should discrepancies in spectroscopic data (e.g., NMR shifts) be addressed?

Discrepancies may stem from solvent effects, impurities, or tautomerism. To resolve:

- Controlled Experiments : Re-run NMR in deuterated solvents (DMSO-d6 vs. CDCl3) to assess solvent-induced shifts.

- Spiking Studies : Compare with authentic samples or synthesize derivatives (e.g., methyl ethers) to confirm assignments.

- DFT Calculations : Computational modeling of expected chemical shifts for validation .

Q. What strategies are recommended for evaluating the bioactivity of this compound in drug discovery?

Methodological approaches include:

- Enzyme Inhibition Assays : Target enzymes like cytochrome P450 or kinases, given the nitrile group’s potential as a pharmacophore.

- SAR Studies : Modifying the hydroxyl or fluorine positions to correlate structure with activity.

- Metabolic Stability Tests : Liver microsome assays to evaluate nitrile group stability in vivo. Limited literature on this compound underscores the need for comparative studies with analogs .

Q. How can researchers design experiments to address conflicting data on the compound’s reactivity?

For example, if conflicting reports exist on nitrile hydrolysis:

Properties

IUPAC Name |

2,3-difluoro-4-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2NO/c8-6-4(3-10)1-2-5(11)7(6)9/h1-2,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIJJJWADIVZXNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C#N)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371739 | |

| Record name | 2,3-Difluoro-4-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126162-38-7 | |

| Record name | 2,3-Difluoro-4-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 126162-38-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.